
Rutin
Overview
Description
It is a combination of the flavonol quercetin and the disaccharide rutinose (α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranose) . Rutin is found in a wide variety of plants, including citrus fruits, buckwheat, and asparagus . It is known for its antioxidant, anti-inflammatory, and vascular protective properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Rutin can be synthesized through various methods. One common method involves the extraction from plant sources such as buckwheat leaves and flower buds of Sophora japonica . The extraction methods include ethanol extraction, hot water extraction, hot alkali solution extraction, cold alkali solution extraction, and sodium sulfite hot alkali solution extraction .
Industrial Production Methods: In industrial settings, this compound is often prepared by complexation with other compounds to enhance its solubility and bioavailability. For example, this compound can be complexed with chitooligosaccharide using spray-drying or freeze-drying methods . These methods improve the water solubility and reduce the bitterness of this compound, making it more suitable for use in functional foods .
Chemical Reactions Analysis
Types of Reactions: Rutin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . During its extraction and analysis, this compound can transform into multiple compounds, including degradation products and their methyl derivatives .
Common Reagents and Conditions: The extraction of this compound often involves the use of methanol and methanol/water mixtures . The conditions such as extraction time, alcohol concentration, and extractant pH can significantly influence the transformation and degradation of this compound .
Major Products Formed: The major products formed from the reactions of this compound include various transformation and degradation products, some of which have not been previously reported .
Scientific Research Applications
Pharmacological Properties
Rutin exhibits a wide array of pharmacological effects, which can be categorized as follows:
- Antioxidant Activity : this compound is known to scavenge free radicals and enhance the activity of antioxidant enzymes such as superoxide dismutase and catalase. This property is crucial in protecting cells from oxidative stress, which is implicated in various chronic diseases .
- Anti-inflammatory Effects : this compound has demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase-2. This action suggests its potential use in treating inflammatory conditions .
- Neuroprotective Effects : Research indicates that this compound can protect neuronal cells from oxidative damage and apoptosis. It enhances the production of neurotrophic factors, making it a candidate for managing neurodegenerative diseases such as Alzheimer's and Parkinson's .
- Antimicrobial Activity : this compound exhibits antibacterial and antifungal properties against various pathogens, indicating its potential as a natural antimicrobial agent .
Clinical Applications
This compound's clinical applications are supported by numerous studies:
Cardiovascular Health
This compound has been shown to improve endothelial function by augmenting nitric oxide production, which can lead to better vascular health. A study indicated that this compound supplementation significantly reduced blood pressure markers in patients with type 2 diabetes mellitus .
Diabetes Management
In diabetic models, this compound has demonstrated anti-diabetic effects by improving insulin sensitivity and modulating glucose uptake through the insulin signaling pathway. It has been suggested as an adjunct therapy for diabetes management .
Cancer Therapy
This compound exhibits anticarcinogenic properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Studies have shown its effectiveness against various cancer types, including breast and prostate cancers .
Case Studies
Several case studies highlight the efficacy of this compound in clinical settings:
- Study on Blood Pressure Reduction : A randomized controlled trial involving diabetic patients showed that this compound supplementation led to significant reductions in systolic blood pressure and improvements in quality of life indicators .
- Neuroprotective Effects in Alzheimer's Disease : In animal models of Alzheimer's disease, this compound administration resulted in decreased levels of beta-amyloid oligomers and improved cognitive function .
Summary Table of this compound Applications
Mechanism of Action
Rutin exerts its effects through multiple mechanisms . It interacts with free radicals and various protein systems to exhibit antioxidant, anti-inflammatory, anti-allergy, and antitumor activities . This compound can inhibit cell cycle progression, induce apoptosis, and modulate angiogenesis through the regulation of cellular signaling pathways . It is also known to counteract oxidative stress and inflammation .
Comparison with Similar Compounds
Rutin is often compared with other flavonoids such as quercetin, epicatechin, and taxifolin . While all these compounds exhibit antioxidant properties, this compound is unique due to its glycoside structure, which influences its solubility and bioavailability . For instance, quercetin, the aglycone form of this compound, has higher antioxidant activity but lower solubility compared to this compound .
List of Similar Compounds:- Quercetin
- Epicatechin
- Epigallocatechin
- Procyanidin B2
- Taxifolin
This compound’s unique glycoside structure and its ability to form complexes with other compounds make it a valuable bioactive compound with diverse applications in various fields.
Biological Activity
Rutin, also known as vitamin P or quercetin-3-O-rutinoside, is a flavonoid glycoside found in various plants and is renowned for its diverse biological activities. This article provides a comprehensive overview of the pharmacological potential of this compound, focusing on its antioxidant, anti-inflammatory, neuroprotective, antidiabetic, and anticancer properties.
1. Antioxidant Activity
This compound exhibits significant antioxidant properties, which are crucial for neutralizing free radicals and protecting cells from oxidative stress. Research indicates that this compound enhances the activity of endogenous antioxidant enzymes and reduces lipid peroxidation. For instance, in a study involving streptozotocin-induced diabetic rats, this compound treatment resulted in decreased levels of malondialdehyde (MDA), a marker of oxidative stress, while increasing superoxide dismutase (SOD) and catalase activities .
2. Anti-inflammatory Effects
This compound has been shown to modulate inflammatory pathways effectively. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-1β in various models. In a rat model of sporadic dementia, this compound reduced neuroinflammation by downregulating glial fibrillary acidic protein and cyclooxygenase-2 levels . This anti-inflammatory action is beneficial in conditions like Alzheimer's disease, where inflammation plays a critical role in disease progression .
3. Neuroprotective Properties
This compound's neuroprotective effects have been extensively studied. It has demonstrated the ability to reduce ischemic neural apoptosis through modulation of the p53 pathway and enhancement of endogenous antioxidant defenses . Additionally, this compound has been reported to protect against neurodegenerative diseases by promoting brain-derived neurotrophic factor (BDNF) expression and inhibiting apoptosis in neuronal cells .
Case Study: this compound in Alzheimer's Disease
In clinical studies, this compound administration resulted in significant improvements in cognitive function in patients with Alzheimer's disease by reducing β-amyloid oligomeric cytotoxicity and improving overall neuronal health .
4. Antidiabetic Activity
This compound has shown promise as an antidiabetic agent. It enhances insulin sensitivity and promotes glucose uptake in muscle cells through activation of calcium-dependent pathways . In diabetic animal models, this compound treatment led to significant reductions in fasting plasma glucose and glycosylated hemoglobin levels, indicating its potential for managing diabetes .
5. Anticancer Effects
Emerging research suggests that this compound possesses anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. It modulates several signaling pathways involved in cancer progression, including the PI3K/AKT pathway and JAK-STAT signaling . In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines.
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the primary mechanisms underlying rutin's antioxidant activity, and how can they be experimentally validated?
Methodological Approach: Use in vitro assays (e.g., DPPH radical scavenging, FRAP) to quantify antioxidant capacity. Pair these with molecular docking studies to identify binding interactions with oxidative targets like ROS-generating enzymes (e.g., NADPH oxidase) . Cell-based models (e.g., HUVECs) can validate mechanisms via gene expression analysis (e.g., Nrf2 pathway modulation) .
Q. What standardized analytical methods are recommended for quantifying this compound in plant extracts or biological samples?
Methodological Approach: High-performance liquid chromatography (HPLC) with UV detection (λ = 254–360 nm) is widely accepted. Validate protocols using reference standards (e.g., USP this compound) and parameters like LOD (0.1 µg/mL) and LOQ (0.3 µg/mL) . For complex matrices, LC-MS/MS improves specificity .
Q. How does this compound’s bioavailability vary across administration routes, and what models best assess this?
Methodological Approach: Conduct pharmacokinetic studies in rodents using oral, intravenous, or intraperitoneal routes. Measure plasma concentrations via HPLC. Compare bioavailability using AUC calculations. In vitro Caco-2 cell models can predict intestinal absorption .
Advanced Research Questions
Q. How can contradictory findings on this compound’s anti-inflammatory effects in different disease models be reconciled?
Methodological Approach: Perform meta-analyses of existing data to identify confounding variables (e.g., dosage, model species). Design comparative studies using standardized inflammation models (e.g., LPS-induced RAW264.7 macrophages vs. carrageenan-induced paw edema) to isolate context-dependent mechanisms . Validate via cytokine profiling (IL-6, TNF-α) and pathway inhibition assays (NF-κB, MAPK) .
Q. What experimental design strategies optimize this compound’s stability in formulation studies for targeted drug delivery?
Methodological Approach: Use quality-by-design (QbD) principles to test variables like pH, temperature, and excipients. Employ accelerated stability testing (40°C/75% RH) with HPLC monitoring. Nanoencapsulation (e.g., liposomes, PLGA nanoparticles) enhances stability; characterize using DLS and TEM .
Q. What novel computational approaches predict this compound’s interactions with understudied pharmacological targets?
Methodological Approach: Apply molecular dynamics simulations to assess binding kinetics with emerging targets (e.g., SARS-CoV-2 Mpro). Validate predictions via SPR (surface plasmon resonance) for affinity measurements and in vitro enzyme inhibition assays (e.g., IC50 determination) .
Q. Methodological Considerations Table
Q. Guidance for Addressing Complexities
- Data Contradictions : Use systematic reviews to contextualize findings. For example, this compound’s dual pro/anti-oxidant effects may depend on concentration thresholds—test dose-response curves across models .
- Ethical and Feasibility Criteria : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies. For instance, in silico screens reduce animal use .
- Reproducibility : Document protocols rigorously (e.g., MIAME guidelines for gene expression) and share raw data via repositories like Zenodo .
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O16/c1-8-17(32)20(35)22(37)26(40-8)39-7-15-18(33)21(36)23(38)27(42-15)43-25-19(34)16-13(31)5-10(28)6-14(16)41-24(25)9-2-3-11(29)12(30)4-9/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3/t8-,15+,17-,18+,20+,21-,22+,23+,26+,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGXIBQEEMLURG-NVPNHPEKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022326 | |
Record name | Rutin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Rutin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003249 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.125 mg/mL | |
Record name | Rutin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01698 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Rutin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003249 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
153-18-4 | |
Record name | Rutin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=153-18-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rutoside [INN:JAN:NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000153184 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rutin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01698 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4H-1-Benzopyran-4-one, 3-[[6-O-(6-deoxy-.alpha.-L-mannopyranosyl)-.beta.-D-glucopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Rutin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Rutoside | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.287 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RUTIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G06TVY3R7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Rutin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003249 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
125 °C | |
Record name | Rutin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01698 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Rutin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003249 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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